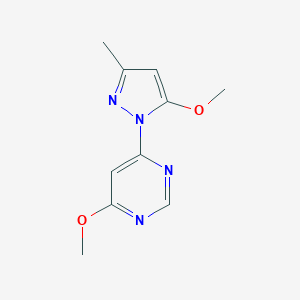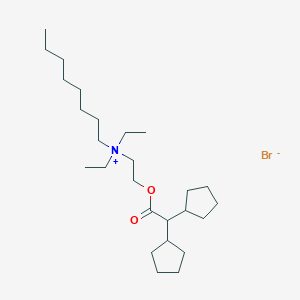
Penoctonium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penoctonium bromide is a quaternary ammonium compound that belongs to the class of anticholinergic drugs. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
作用機序
Penoctonium bromide blocks the activity of acetylcholine by binding to the muscarinic acetylcholine receptors, which are located on the surface of cells in various tissues throughout the body. By blocking the activity of these receptors, penoctonium bromide inhibits the actions of acetylcholine, which can lead to a range of physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of penoctonium bromide depend on the specific tissues and organs that are affected by the drug. In general, penoctonium bromide can cause relaxation of smooth muscle, decreased glandular secretion, and reduced heart rate. It can also cause dilation of blood vessels, which can lead to a decrease in blood pressure.
実験室実験の利点と制限
One advantage of using penoctonium bromide in lab experiments is its ability to selectively block the activity of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of acetylcholine on different tissues and organs without interference from other neurotransmitters. However, one limitation of using penoctonium bromide is that it can have non-specific effects on other types of receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on penoctonium bromide. One area of interest is the development of more selective muscarinic receptor antagonists that can be used to investigate the specific effects of different subtypes of muscarinic receptors. Another area of interest is the investigation of the potential therapeutic uses of penoctonium bromide in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome.
Conclusion:
In conclusion, penoctonium bromide is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine. It can be synthesized using standard laboratory techniques and has been used to investigate the role of acetylcholine in various physiological processes. While penoctonium bromide has advantages and limitations for lab experiments, it remains an important tool for investigating the complex interactions between neurotransmitters and physiological systems. Further research on penoctonium bromide and related compounds is needed to fully understand its potential therapeutic uses and to develop more selective muscarinic receptor antagonists.
合成法
Penoctonium bromide can be synthesized through a reaction between 1-methylpiperazine and 1-bromo-2-chloroethane. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting compound is purified through recrystallization. The synthesis of penoctonium bromide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
Penoctonium bromide has been widely used in scientific research for its ability to block the activity of acetylcholine. It has been used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and glandular secretion. Penoctonium bromide has also been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal tract.
特性
CAS番号 |
17088-72-1 |
|---|---|
製品名 |
Penoctonium Bromide |
分子式 |
C26H50BrNO2 |
分子量 |
488.6 g/mol |
IUPAC名 |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
DWUPDLOTOYWYQT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
正規SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
その他のCAS番号 |
17088-72-1 |
同義語 |
dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



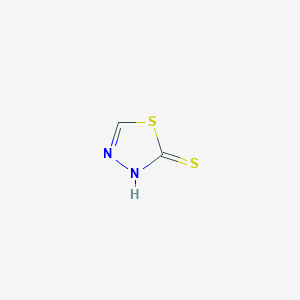
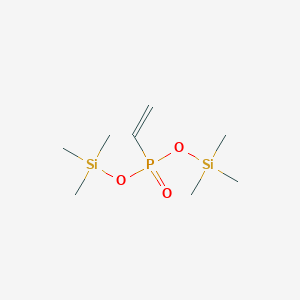
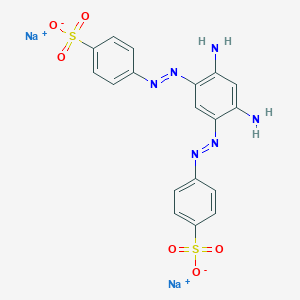
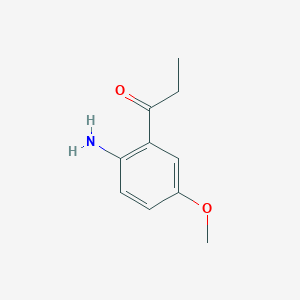
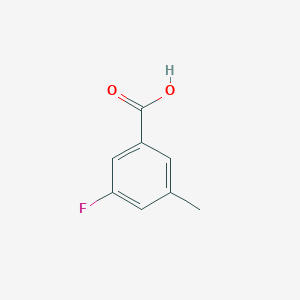
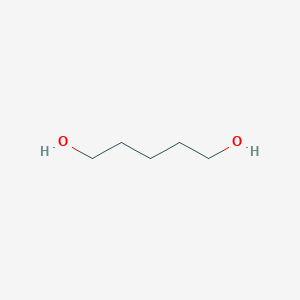
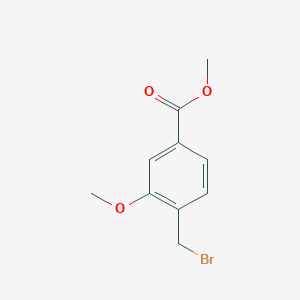
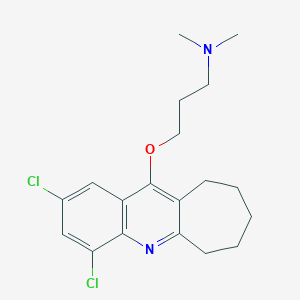
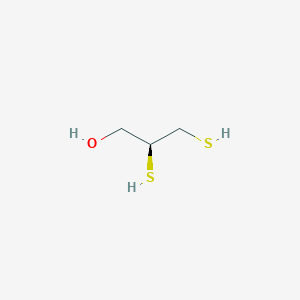
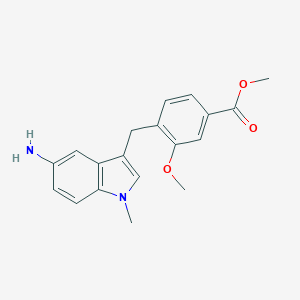
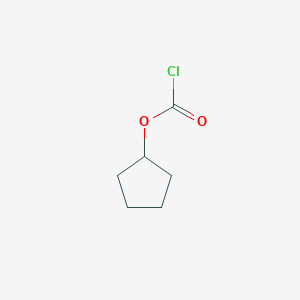
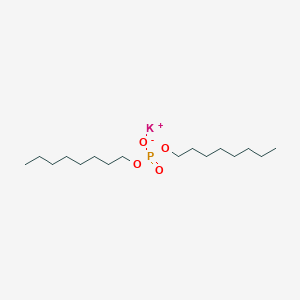
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
